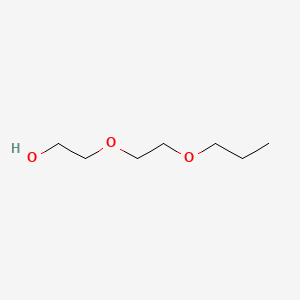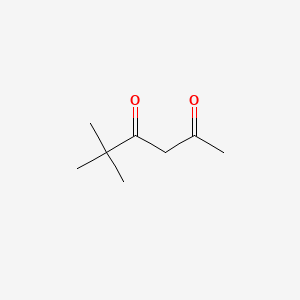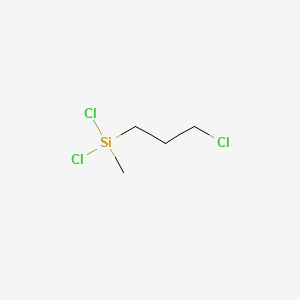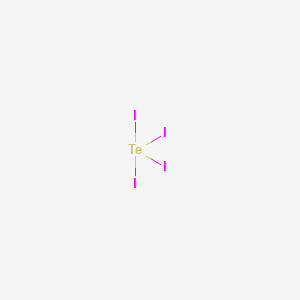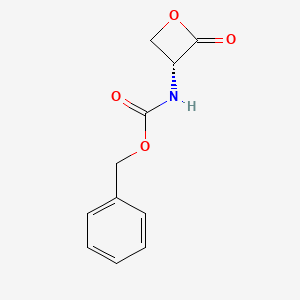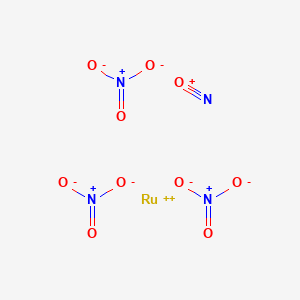
Ruthenium, tris(nitrato-kappaO)nitrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium, tris(nitrato-kappaO)nitrosyl- is a complex compound that features ruthenium as the central metal atom coordinated with three nitrate groups and one nitrosyl group.
Preparation Methods
The synthesis of ruthenium, tris(nitrato-kappaO)nitrosyl- typically involves the reaction of ruthenium trichloride with nitric acid and a nitrosylating agent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the proper formation of the complex. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the necessary conditions for high yield and purity .
Chemical Reactions Analysis
Ruthenium, tris(nitrato-kappaO)nitrosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of nitric oxide (NO).
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Ruthenium, tris(nitrato-kappaO)nitrosyl- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects, including vasodilation and antimicrobial activity.
Medicine: Explored as a potential anticancer agent due to its ability to release nitric oxide, which can induce apoptosis in cancer cells.
Mechanism of Action
The primary mechanism by which ruthenium, tris(nitrato-kappaO)nitrosyl- exerts its effects is through the release of nitric oxide (NO). This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers. The released NO then interacts with various biological targets, including enzymes and receptors, leading to a range of physiological effects .
Comparison with Similar Compounds
Similar compounds to ruthenium, tris(nitrato-kappaO)nitrosyl- include other ruthenium-nitrosyl complexes such as:
Ruthenium nitrosyl chloride complexes: These complexes also release nitric oxide and have similar applications in medicine and materials science.
Ruthenium nitrosyl tetraazamacrocycles: Known for their stability and potential use in photodynamic therapy.
Ruthenium nitrosyl polynuclear complexes: These complexes have multiple ruthenium centers and are studied for their enhanced NO release properties. Ruthenium, tris(nitrato-kappaO)nitrosyl- is unique due to its specific coordination environment, which influences its reactivity and stability.
Properties
CAS No. |
34513-98-9 |
|---|---|
Molecular Formula |
N4O10Ru |
Molecular Weight |
317.1 g/mol |
IUPAC Name |
azanylidyneoxidanium;ruthenium(2+);trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2 |
InChI Key |
WOSOOWIGVAKGOC-UHFFFAOYSA-N |
SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Canonical SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Key on ui other cas no. |
34513-98-9 |
Pictograms |
Oxidizer; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




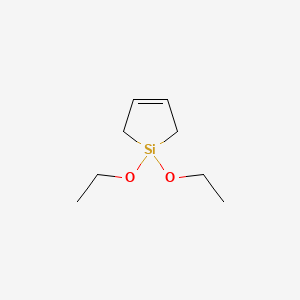
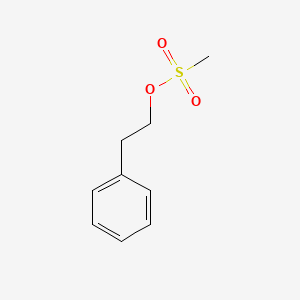
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)

